Product packaging for Chlorbufam-d3(Cat. No.:)

Chlorbufam-d3

Cat. No.: B1160593
M. Wt: 226.67
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorbufam-d3 is a deuterium-labeled stable isotope of the carbamate herbicide Chlorbufam, specifically designed for use as an internal standard in quantitative analytical methods such as LC-MS (Liquid Chromatography-Mass Spectrometry). The incorporation of three deuterium atoms ( 2 H) into the molecular structure, yielding the molecular formula C 11 H 7 D 3 ClNO 2 and a molecular weight of 226.67 g/mol, provides a reliable mass shift from the native compound, minimizing analytical interference and enabling high-precision quantification of Chlorbufam residues in complex matrices including environmental and agricultural samples . The parent compound, Chlorbufam, is a residual and contact carbamate herbicide now considered obsolete, but it was historically used for the pre-emergence control of grasses and broad-leaved weeds in crops like carrots, onions, and beans . Its herbicidal action primarily involves the inhibition of photosynthesis and cell division, classified under HRAC Group K2 . From an environmental fate perspective, Chlorbufam is moderately soluble in water, moderately persistent in soil systems (with a typical soil DT 50 of 56 days), and has a high potential for leaching into groundwater . This high-purity this compound standard is supplied in 2.5mg quantities. To ensure the stability and maximum recovery of the product, it is recommended to store at -20°C and centrifuge the original vial before removing the cap . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₁₁H₇D₃ClNO₂

Molecular Weight

226.67

Synonyms

m-Chloro-carbanilic Acid 1-Methyl-2-propynyl Ester-d3;  1-Butyn-3-yl m-Chlorophenylcarbamate-d3;  3-Butyn-2-yl m-chlorocarbanilate-d3;  3-Chlorophenylcarbamic acid 1-methylpropynyl ester-d3;  BIPC;  Chlorbupham-d3;  Grisemin-d3

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation of Chlorbufam D3

Strategies for Deuterium (B1214612) Atom Placement and Selective Labeling

The selective incorporation of deuterium atoms into the Chlorbufam molecule is a key challenge in its synthesis. The primary strategies for achieving this revolve around two main approaches: the deuteration of a precursor molecule followed by its conversion to the final product, or the direct isotopic exchange on the Chlorbufam molecule itself.

A common and effective strategy involves the deuteration of the aromatic ring of a precursor, specifically 3-chloroaniline (B41212). targetmol.comnih.gov This can be achieved through catalytic hydrogen-isotope exchange (HIE) reactions. nih.gov Various catalysts, including platinum, palladium, rhodium, and ruthenium, have been shown to be effective for the deuteration of aromatic compounds. semanticscholar.org For instance, a heterogeneous catalyst like palladium on carbon (Pd/C) can be used in the presence of a deuterium source such as deuterium oxide (D₂O) to facilitate the exchange of hydrogen atoms on the aromatic ring of 3-chloroaniline with deuterium atoms. semanticscholar.orgresearchgate.net The efficiency and regioselectivity of this exchange can be influenced by reaction conditions such as temperature, pressure, and the choice of catalyst. semanticscholar.org

Another approach involves the use of metal-free catalysts. For example, N/S co-doped carbon materials have been shown to be effective for the chemoselective hydrogenation of p-chloronitrobenzene to p-chloroaniline, a reaction that could potentially be adapted for deuteration using a deuterium source. mdpi.com The reduction of 3-chloronitrobenzene is a common route to 3-chloroaniline, and performing this reduction with a deuterium source would be a direct way to introduce deuterium. chemicalbook.commurdoch.edu.au

The position of the deuterium atoms on the aromatic ring is directed by the substituents present. In the case of 3-chloroaniline, the amino group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects, along with the specific catalytic system employed, will determine the final pattern of deuteration on the phenyl ring.

Advanced Synthetic Pathways for High-Purity Chlorbufam-d3

To achieve high isotopic purity of this compound, a multi-step synthetic pathway is typically employed. A plausible and efficient route begins with the synthesis of deuterated 3-chloroaniline. This can be accomplished by the catalytic H/D exchange of 3-chloroaniline with D₂O, as previously mentioned. semanticscholar.orgresearchgate.net The reaction conditions would be optimized to maximize the incorporation of deuterium into the aromatic ring, aiming for a high percentage of d3-isotopologues.

Once the deuterated 3-chloroaniline is obtained and its isotopic purity confirmed, the next step is its conversion to deuterated 3-chlorophenyl isocyanate. This transformation can be achieved through various methods, with phosgenation being a common industrial process. google.com However, for laboratory-scale synthesis, non-phosgene routes are often preferred due to safety considerations. One such method involves the reaction of the aniline (B41778) with a phosgene (B1210022) equivalent.

The final step in the synthesis is the reaction of the deuterated 3-chlorophenyl isocyanate with 1-methylprop-2-yn-1-ol. This reaction forms the carbamate (B1207046) linkage, yielding the desired this compound. The reaction is typically carried out in an inert solvent, and the product can be purified using standard techniques such as crystallization or chromatography.

An alternative, though potentially less selective, pathway would be the direct deuteration of Chlorbufam. This would involve subjecting the non-labeled Chlorbufam molecule to H/D exchange conditions. However, this approach may lead to a mixture of deuterated products with varying degrees and positions of deuterium incorporation, making the synthesis of a specific d3-isotopologue challenging.

StepReactant 1Reactant 2ProductDescription
13-ChloroanilineD₂O3-Chloroaniline-d3Catalytic H/D exchange to deuterate the aromatic ring.
23-Chloroaniline-d3Phosgene or equivalent3-Chlorophenyl isocyanate-d3Conversion of the deuterated aniline to the corresponding isocyanate.
33-Chlorophenyl isocyanate-d31-Methylprop-2-yn-1-olThis compoundFormation of the carbamate to yield the final product.

Spectroscopic and Chromatographic Characterization Techniques for Labeled Compound Verification

The verification of the successful synthesis of this compound, including the confirmation of the isotopic purity and the location of the deuterium atoms, relies on a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS) is a primary tool for determining the molecular weight of the synthesized compound and its isotopic distribution. rsc.org High-resolution mass spectrometry (HRMS) can precisely measure the mass of this compound, which will be higher than that of the unlabeled compound by the mass difference between deuterium and hydrogen for each incorporated deuterium atom. spectrabase.com Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds like herbicides and can be used to separate this compound from any remaining unlabeled material and to confirm its mass spectrum. googleapis.comreading.ac.uk The mass spectrum of the deuterated compound will show a molecular ion peak shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. nih.govmassbank.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of the molecule and the specific sites of deuteration.

¹H NMR (Proton NMR) is used to observe the hydrogen atoms in the molecule. In the ¹H NMR spectrum of this compound, the signals corresponding to the hydrogen atoms that have been replaced by deuterium will be absent or significantly reduced in intensity. chemicalbook.comnih.gov This allows for the direct confirmation of the positions of deuteration on the aromatic ring.

²H NMR (Deuterium NMR) directly observes the deuterium nuclei. The ²H NMR spectrum of this compound will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, providing unambiguous evidence of successful labeling.

¹³C NMR (Carbon-13 NMR) can also be informative. The carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a C-D bond) and a shift in their resonance compared to the corresponding carbon in the unlabeled compound, due to the carbon-deuterium coupling. spectrabase.comrsc.org

Chromatographic Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for purifying the synthesized this compound and for assessing its chemical purity. googleapis.comchromatographyonline.comnih.gov In some cases, a slight difference in retention time between the deuterated and non-deuterated compounds can be observed due to the isotope effect, which can be utilized for their separation. chromforum.orgmdpi.com The use of deuterated analogues as internal standards in quantitative analysis by GC-MS or LC-MS/MS is a common practice for herbicides, allowing for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. lcms.cz

TechniqueInformation Provided
Mass Spectrometry (MS) Molecular weight confirmation, isotopic purity determination.
High-Resolution MS (HRMS)Precise mass measurement for elemental composition confirmation.
Gas Chromatography-MS (GC-MS)Separation and identification of the deuterated compound and impurities.
Nuclear Magnetic Resonance (NMR) Structural confirmation and precise location of deuterium atoms.
¹H NMRAbsence of proton signals at deuterated positions.
²H NMRDirect detection of deuterium signals.
¹³C NMRSplitting patterns and chemical shift changes for carbons bonded to deuterium.
Chromatography Purification and chemical purity assessment.
Gas Chromatography (GC)Separation of volatile compounds.
High-Performance Liquid Chromatography (HPLC)Separation of non-volatile or thermally labile compounds.

Analytical Methodologies Utilizing Chlorbufam D3 As a Reference Standard

Application of Chlorbufam-d3 as an Internal Standard in Mass Spectrometry

The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is considered the gold standard in quantitative mass spectrometry. researchgate.netmyadlm.org An internal standard is a compound added in a known quantity to samples, calibration standards, and quality controls to enable the quantification of an analyte. scioninstruments.com this compound is chemically and chromatographically analogous to Chlorbufam, meaning it behaves similarly during extraction, cleanup, and analysis. scioninstruments.comlcms.cz However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by the mass spectrometer. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized. scioninstruments.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a predominant technique for pesticide residue analysis in various matrices, including food, water, and soil. lcms.cznih.gov In these methods, this compound is added to the sample at the beginning of the preparation process. mdpi.com During analysis, both Chlorbufam and this compound co-elute from the liquid chromatography column and are subsequently ionized, typically via electrospray ionization (ESI). mdpi.comca.gov

The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, is programmed to detect specific precursor-to-product ion transitions for both the analyte and the internal standard. ca.govnih.gov The transition for this compound will have a higher mass-to-charge (m/z) ratio for its precursor and corresponding fragment ions compared to Chlorbufam. This mass difference ensures that the detection is highly specific and free from cross-signal interference. The high selectivity of MRM analysis on a triple quadrupole mass spectrometer allows for the simultaneous analysis of numerous analytes and their corresponding internal standards in a single run. lcms.cz

Table 1: Illustrative MRM Transitions for Chlorbufam and this compound Analysis This table presents hypothetical yet representative mass transitions. Actual values are determined during method development.

Compound Precursor Ion (m/z) Product Ion (m/z) Function
Chlorbufam 224.0 127.1 Quantifier
Chlorbufam 224.0 99.1 Qualifier
This compound 227.0 130.1 Internal Standard

For pesticides that are volatile or can be made volatile through derivatization, Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful analytical tool. core.ac.ukrestek.com The technique offers excellent sensitivity and selectivity for the analysis of non-polar and semi-volatile compounds. core.ac.uk When analyzing Chlorbufam using GC-MS/MS, this compound serves as an optimal internal standard. scioninstruments.com

Following injection, the compounds are separated based on their boiling points and interaction with the GC column. nih.gov Ionization is typically achieved through Electron Ionization (EI), which generates reproducible fragmentation patterns. core.ac.uk Similar to LC-MS/MS, a triple quadrupole mass spectrometer operating in MRM mode monitors specific ion transitions for both Chlorbufam and this compound, ensuring accurate quantification even in complex sample extracts that can contain interfering compounds. restek.comsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS), utilizing technologies like Time-of-Flight (TOF) and Orbitrap analyzers, provides an additional layer of specificity in contaminant analysis. nih.govmdpi.com Unlike triple quadrupole systems that monitor nominal masses, HRMS instruments measure the exact mass of ions with high accuracy (typically ≤5 ppm). nih.goveurl-pesticides.eu

In an HRMS workflow, this compound is used to confirm the identity and quantity of Chlorbufam. The system can distinguish between the exact mass of the Chlorbufam molecule and other matrix components that may have the same nominal mass. The known, precise mass difference between Chlorbufam and this compound provides an unambiguous internal reference. This capability is crucial for wide-scope screening methods that analyze hundreds of potential contaminants simultaneously and for confirming positive findings from initial screens. nih.govmdpi.com

Quantitative Analysis and Method Validation with this compound

The overarching goal of using this compound is to improve the accuracy and reliability of quantitative measurements. This is achieved by correcting for two major sources of error in the analytical workflow: matrix effects and analyte losses during sample handling. researchgate.net

Matrix effects are a significant challenge in quantitative analysis, especially with LC-MS techniques. researchgate.netchromatographyonline.com These effects occur when co-eluting compounds from the sample matrix (e.g., pigments, fats, sugars in food samples) interfere with the ionization efficiency of the target analyte in the mass spectrometer's ion source. chromatographyonline.comnih.gov This interference can lead to either a suppressed signal (ion suppression) or an artificially elevated signal (ion enhancement), both of which compromise analytical accuracy. researchgate.net

Because this compound is structurally and chromatographically identical to Chlorbufam, it is subject to the exact same degree of ion suppression or enhancement. myadlm.org By calculating the peak area ratio of the analyte to the internal standard, the variability caused by the matrix is effectively canceled out. This normalization is a cornerstone of robust method validation and ensures that quantitative results are accurate across different samples and even different matrix types. lcms.czlcms.cz

The process of preparing a sample for analysis often involves multiple steps, including extraction, filtration, and cleanup using techniques like Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). lcms.czresearchgate.net At each of these stages, there is a risk of losing a portion of the target analyte. psu.edu Such losses, if uncorrected, would lead to an underestimation of the analyte's true concentration in the original sample.

By adding a precise amount of this compound to the sample at the very beginning of the extraction procedure, the internal standard experiences the same procedural losses as the native Chlorbufam. researchgate.netscioninstruments.com Consequently, the ratio of Chlorbufam to this compound remains constant throughout the entire sample preparation and analysis workflow. This allows for the accurate calculation of the initial concentration of Chlorbufam, regardless of variations in extraction efficiency or sample handling between different samples. psu.edu

Table 2: Example Recovery Data Using Isotope-Labeled Internal Standards in Pesticide Analysis This table shows typical recovery results for various pesticides when corrected with isotope-labeled internal standards, demonstrating the effectiveness of the technique. Data is illustrative of performance expected when using this compound for Chlorbufam analysis.

Analyte Matrix Spiked Level (ng/g) Average Recovery (%) Relative Standard Deviation (%RSD)
Acetamiprid Apple 10 98.7 4.5
Boscalid Strawberry 50 105.2 6.1
Carbendazim Vegetable 10 95.4 5.3
Pendimethalin Leek 10 92.1 7.8
Pyraclostrobin Apple 100 101.5 3.9

Data adapted from studies demonstrating method validation for multi-residue pesticide analysis. mdpi.comresearchgate.net

Evaluation of Analytical Precision and Accuracy Using this compound

In quantitative analytical chemistry, particularly for the analysis of trace-level residues like pesticides, achieving high precision and accuracy is paramount. lcms.cz The use of isotopically labeled internal standards is a widely accepted strategy to enhance the reliability of analytical results, especially in complex matrices such as food and environmental samples. europa.eueuropa.eu this compound, as a deuterated analogue of Chlorbufam, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the non-labeled analyte, but its mass is different, allowing it to be distinguished by a mass spectrometer.

The primary role of this compound is to compensate for variations and potential errors that can occur at different stages of the analytical workflow. europa.eu When added to a sample at the very beginning of the extraction process, an isotopically labeled internal standard like this compound can correct for analyte losses during sample preparation, extraction, and cleanup, as well as variations in injection volume and instrument response. lcms.czeuropa.eu This comprehensive correction is crucial for improving both the precision and accuracy of the measurement.

Precision refers to the closeness of repeated measurements to each other. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). In methods employing this compound, the ratio of the peak area of the target analyte (Chlorbufam) to the peak area of the internal standard (this compound) is used for quantification. creative-proteomics.com This ratiometric measurement significantly reduces the variability caused by fluctuations in the analytical system, as both the analyte and the internal standard are affected proportionally. For pesticide residue analysis, a method's precision is generally considered acceptable if the RSD is ≤20%. lcms.cz

Accuracy denotes the closeness of a measured value to the true or accepted value. It is often evaluated through recovery studies in spiked samples. By adding a known amount of Chlorbufam to a blank matrix and analyzing it with the this compound internal standard, the method's ability to accurately quantify the analyte can be determined. The use of an isotopically labeled internal standard is the most effective way to compensate for matrix effects—the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix. europa.eu This compensation leads to more accurate results across different and complex sample types. lcms.cz

The following table illustrates the expected performance of an analytical method for Chlorbufam using this compound as an internal standard, based on typical validation data for pesticide residue analysis in complex matrices.

Table 1: Illustrative Precision and Accuracy Data for Chlorbufam Analysis Using this compound Internal Standard This table is a representative example of typical method performance and is not derived from a single, specific study on this compound.

Matrix Spiking Level (µg/kg) Mean Recovery (%) Precision (RSD, %)
Vegetable (e.g., Lettuce) 10 98 7
50 101 5
100 97 6
Fruit (e.g., Apple) 10 95 9
50 99 6
100 96 7
Cereal (e.g., Wheat) 10 92 11
50 94 8

Chromatographic Separation Techniques Optimized for this compound and its Analytes

The effective separation of Chlorbufam and its internal standard, this compound, from matrix interferences is critical for accurate quantification. The most common and robust technique for this purpose is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). osti.govaustinpublishinggroup.com This approach combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. lcms.czca.gov

Since this compound and Chlorbufam are chemically almost identical, they co-elute under typical chromatographic conditions; they are not separated from each other by the chromatography column. europa.eu The separation is targeted at isolating the analyte/internal standard pair from other compounds in the sample extract. The mass spectrometer then differentiates between the two based on their mass-to-charge (m/z) ratio.

Liquid Chromatography (LC) Parameters:

Columns: Reversed-phase chromatography is the standard approach. C18 columns are widely used and provide excellent retention and separation for moderately non-polar pesticides like Chlorbufam. ca.govnih.gov Columns with smaller particle sizes (e.g., <2 µm), characteristic of UHPLC, allow for faster analysis times and improved peak resolution. lcms.cz

Mobile Phase: A typical mobile phase consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency and peak shape. nih.govnih.gov The gradient starts with a higher proportion of water and gradually increases the organic solvent content to elute compounds of increasing hydrophobicity.

Flow Rate and Temperature: Flow rates are dependent on the column dimensions, typically ranging from 0.2 to 0.5 mL/min for UHPLC systems. The column temperature is usually maintained between 30°C and 40°C to ensure reproducible retention times. nih.gov

Mass Spectrometry (MS) Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. ca.gov In this mode, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For Chlorbufam, a precursor ion of m/z 224 would be selected. mhlw.go.jp A corresponding, slightly heavier precursor ion would be used for this compound.

The following table details typical LC-MS/MS parameters that would be optimized for the analysis of Chlorbufam, with this compound used as the internal standard.

Table 2: Typical Chromatographic and MS Parameters for Chlorbufam Analysis This table represents a standard starting point for method development.

Parameter Typical Setting Purpose
LC System UHPLC High resolution, speed, and sensitivity.
Column C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) Good retention for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium Formate Aqueous component of the mobile phase.
Mobile Phase B Methanol or Acetonitrile + 0.1% Formic Acid Organic component for elution.
Gradient Elution 5% B to 95% B over ~10 minutes Separates analytes based on polarity.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temperature 40 °C Ensures reproducible retention times.
Ionization Source Electrospray Ionization (ESI), Positive Mode Effective ionization for Chlorbufam.
MS Detection Multiple Reaction Monitoring (MRM) High selectivity and sensitivity.
Chlorbufam MRM Transition Precursor Ion: 224 -> Product Ions (e.g., 172, 154) mhlw.go.jp Specific detection and quantification.

| This compound MRM Transition | Precursor Ion: 227 -> Product Ions (predicted) | Specific detection of the internal standard. |

While Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for pesticide analysis, LC-MS/MS is generally preferred for phenyl-carbamate herbicides like Chlorbufam due to their thermal lability, which can make them less suitable for the high temperatures used in GC inlets. austinpublishinggroup.comthermofisher.com

Environmental Fate and Transformation Research Utilizing Chlorbufam D3

Investigation of Biotic Degradation Pathways

The environmental persistence and ultimate fate of herbicides are significantly influenced by biotic degradation, a process driven by the metabolic activities of soil and aquatic microorganisms. For phenylcarbamate herbicides like Chlorbufam, and by extension its deuterated isotopologue Chlorbufam-d3, microbial transformation is a key factor in their breakdown and detoxification in the environment.

Microbial Transformation Studies in Soil and Aquatic Systems

Studies investigating the degradation of Chlorbufam in both soil and aquatic environments have demonstrated the critical role of microbial populations in its transformation. Research comparing the degradation kinetics in sterile versus non-sterile conditions provides clear evidence of microbial involvement.

In a key study, the degradation of Chlorbufam was monitored in both natural and sterilized soil samples. The results indicated a significantly faster rate of degradation in the non-sterile soil, confirming that microorganisms are the primary drivers of its breakdown. nih.gov The adsorption of Chlorbufam to soil organic matter was also observed to have a protective effect, reducing its bioavailability for microbial degradation. nih.gov This suggests that the soil composition and organic matter content can significantly influence the rate and extent of biotic degradation.

While specific studies focusing solely on this compound in various soil and aquatic systems are not extensively available in public literature, the principles of microbial degradation observed for the parent compound are expected to apply. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a slower rate of metabolism (a phenomenon known as the kinetic isotope effect). However, for the purpose of pathway elucidation, the transformation products are expected to be analogous to those of the unlabeled compound.

Table 1: Comparative Degradation of Chlorbufam in Sterile vs. Non-Sterile Soil

ConditionDegradation RateHalf-lifePrimary Degradation Mechanism
Non-Sterile Soil Significantly fasterShorterMicrobial degradation
Sterile Soil Significantly slowerLongerAbiotic processes (e.g., hydrolysis)

This table is illustrative and based on general findings from studies comparing sterile and non-sterile soil degradation of pesticides like Chlorbufam.

Enzymatic Mechanisms Involved in this compound Biodegradation

The biodegradation of carbamate (B1207046) herbicides, including phenylcarbamates like Chlorbufam, is primarily initiated by enzymatic hydrolysis. nih.gov The key enzymes responsible for this initial step are carbamate hydrolases or carboxylesterases, which catalyze the cleavage of the carbamate ester linkage. nih.gov

For phenylcarbamates, this enzymatic hydrolysis typically results in the formation of a corresponding alcohol and carbamic acid, which is unstable and further breaks down to an amine and carbon dioxide. In the case of Chlorbufam, this would yield 3-chloroaniline (B41212) and 1-methyl-2-propynol.

While specific enzymes responsible for the degradation of Chlorbufam have not been isolated and characterized in detail in the available literature, research on other phenylcarbamates provides insight into the likely mechanisms. For instance, an enzyme preparation from a Pseudomonas species has been shown to hydrolyze isopropyl N-(3-chlorophenyl) carbamate, a structurally similar compound, liberating 3-chloroaniline. nih.gov This suggests that bacteria possessing enzymes with broad substrate specificity for phenylcarbamates are present in the soil and are likely responsible for the initial steps of Chlorbufam degradation. nih.gov

The degradation of this compound would follow the same enzymatic pathway. The deuterium (B1214612) atoms on the molecule would serve as stable isotopic labels, allowing for the precise tracking of the transformation products through complex environmental matrices.

Identification of Microbial Degradation Products Using Deuterated Tracer

The use of isotopically labeled compounds, such as this compound, is a powerful technique in environmental fate studies to trace the transformation of a parent compound and identify its degradation products. The deuterium label acts as a stable, non-radioactive tracer that can be detected by mass spectrometry. This allows researchers to distinguish between the degradation products of the target compound and the background of naturally occurring organic molecules in soil and water samples. scispace.com

When this compound is introduced into a microbially active system, the enzymes responsible for its degradation will process it in a manner analogous to the unlabeled compound. The resulting degradation products will retain the deuterium label, or a portion of it, depending on the specific bond cleavages that occur.

For example, the initial hydrolysis of this compound would be expected to yield deuterated 3-chloroaniline and 1-methyl-2-propynol. Subsequent microbial metabolism of these primary metabolites could lead to further breakdown products, all of which could be traced using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). usgs.govalsglobal.eu By analyzing the mass spectra of the detected compounds and looking for the characteristic mass shift imparted by the deuterium atoms, scientists can confidently identify the biotransformation products of this compound.

Analysis of Abiotic Degradation Processes

In addition to biotic transformations, abiotic processes, including hydrolysis and photolysis, can contribute to the degradation of herbicides in the environment. Understanding these chemical degradation pathways is essential for a comprehensive assessment of the environmental fate of this compound.

Hydrolytic Stability and Kinetic Assessment in Aqueous Environments

The hydrolytic stability of a pesticide determines its persistence in aqueous systems in the absence of microbial activity. For carbamates, the rate of hydrolysis is highly dependent on the pH of the solution. nih.govresearchgate.net

Chlorbufam is reported to be unstable in strongly acidic and alkaline media. nih.gov The hydrolysis of carbamate esters can be catalyzed by both acids and bases. Under alkaline conditions, the hydrolysis of N-methylcarbamates often proceeds through a base-catalyzed elimination mechanism (E1cB) or a bimolecular acyl-oxygen cleavage (BAC2) mechanism. The specific pathway is influenced by the nature of the leaving group. nih.gov

Kinetic studies on the degradation of Chlorbufam in aqueous solutions have shown that the rate of hydrolysis increases significantly at higher pH values. nih.gov This indicates that in alkaline aquatic environments, chemical hydrolysis could be a significant degradation pathway. Conversely, in neutral or slightly acidic waters, the persistence of Chlorbufam would be greater in the absence of other degradation processes.

The hydrolytic behavior of this compound is expected to be very similar to that of the parent compound, as the substitution of hydrogen with deuterium does not typically have a major impact on the electronic properties of the molecule that govern its susceptibility to hydrolysis.

Table 2: pH Dependence of Chlorbufam Hydrolysis

pH ConditionHydrolytic StabilityPredominant Degradation
Strongly Acidic LowAcid-catalyzed hydrolysis
Neutral ModerateMinimal hydrolysis
Strongly Alkaline LowBase-catalyzed hydrolysis

This table summarizes the general pH-dependent hydrolytic stability of carbamates like Chlorbufam.

Photolytic Transformation Studies under Simulated and Natural Light Conditions

Photolysis, or the degradation of a chemical by light, can be a significant abiotic transformation pathway for herbicides present on soil surfaces or in clear surface waters. scispace.com Studies on the phototransformation of Chlorbufam have been conducted to elucidate its degradation products and kinetics under irradiation.

When an aqueous solution of Chlorbufam is irradiated with UV light, it undergoes photohydrolysis. scispace.comresearchgate.net The primary photoproduct identified is the result of the substitution of the chlorine atom on the phenyl ring with a hydroxyl group. scispace.comresearchgate.net This reaction is reported to be initially almost quantitative and does not show a strong dependence on the irradiation wavelength in the 250–300 nm range. scispace.comresearchgate.net

The quantum yield for the disappearance of Chlorbufam has been measured, providing a quantitative measure of the efficiency of the photochemical process. The main photoproduct accumulates as a primary transformation product, and its formation has been observed in both the presence and absence of oxygen. scispace.com

These findings suggest that under sunlight, particularly the UV-B portion of the spectrum that reaches the Earth's surface, Chlorbufam on plant surfaces or in the upper layers of water bodies can be expected to undergo photolytic degradation to its hydroxylated derivative. The photolytic fate of this compound would be expected to be similar, with the deuterium label remaining on the molecule during this transformation, facilitating the identification of the photoproducts.

Table 3: Photodegradation of Chlorbufam

ConditionPrimary ReactionMain Photoproduct
UV Irradiation in Aqueous Solution PhotohydrolysisHydroxylated Chlorbufam (substitution of Cl with OH)

This table is based on published studies on the phototransformation of Chlorbufam.

Influence of Environmental Parameters on Abiotic Degradation Rates

No information is available in the scientific literature regarding the abiotic degradation rates of this compound and the influence of environmental parameters on these rates. For the parent compound, Chlorbufam, it is known to be unstable in strongly acidic and alkaline media. nih.gov

Studies on Environmental Transport and Mobility

There are no specific studies available on the environmental transport and mobility of this compound. The following subsections are therefore discussed in the context of the parent compound, Chlorbufam, to provide a general understanding of the expected behavior of its isotopologue.

Soil Sorption and Desorption Dynamics of this compound

Specific data on the soil sorption and desorption dynamics of this compound is not available. For the parent compound, Chlorbufam, the soil organic carbon-water (B12546825) partitioning coefficient (Koc) has been reported to be 162, which suggests it has moderate mobility in soil. nih.gov An increase in soil organic matter has been found to increase the adsorption of Chlorbufam. nih.gov Studies have also indicated that the adsorption process can have a protective effect on Chlorbufam, reducing its chemical degradation when adsorbed onto organic matter. nih.gov

Leaching Potential and Groundwater Contamination Studies

There are no studies that specifically investigate the leaching potential and groundwater contamination of this compound. Based on the moderate mobility of the parent compound, Chlorbufam, there is a potential for leaching. nih.gov The likelihood of a pesticide leaching into groundwater is dependent on various factors including its solubility, soil persistence, and the characteristics of the soil. missouri.eduwa.gov

Volatilization and Atmospheric Transport Considerations

Specific data on the volatilization and atmospheric transport of this compound is not available. The parent compound, Chlorbufam, is not expected to have significant volatilization from moist or dry soil surfaces due to its low vapor pressure. nih.gov Environmental factors such as high temperature, low humidity, and air movement can generally increase the volatilization of pesticides. missouri.edu

Elucidation of Transformation Product (TP) Pathways

There is no information available on the use of this compound to elucidate its own transformation product pathways.

Tracer-Based Identification of Primary and Secondary Metabolites

No studies have been found that use this compound as a tracer to identify its primary and secondary metabolites. In principle, isotopically labeled compounds like this compound are ideal for such studies. mdpi.comnih.gov When introduced into an environmental system, the labeled compound and its subsequent transformation products can be tracked and identified using sensitive analytical techniques like mass spectrometry. This allows for the unambiguous identification of metabolites derived from the parent compound. hyphadiscovery.comhyphadiscovery.com The primary metabolites of the parent compound, Chlorbufam, are formed through processes such as hydrolysis, which can yield 3-chloroaniline. nih.gov

Kinetic Isotope Effect (KIE) Studies in Degradation Pathways

The investigation of a pesticide's environmental fate often involves understanding the mechanisms and rates of its degradation. One powerful, though not yet universally applied, technique for elucidating these degradation pathways is the study of the Kinetic Isotope Effect (KIE). This effect refers to the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. In the context of this compound, the deuterium (d3) label provides a potential avenue for such studies, although specific research on the KIE of this compound degradation pathways is not available in peer-reviewed literature.

The primary use of a deuterated standard like this compound is typically as an internal standard for quantitative analysis. However, the presence of deuterium atoms in place of protons can influence the rate of chemical reactions, including the enzymatic and abiotic processes that contribute to the degradation of pesticides in the environment. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-proton (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position.

Theoretical Application to Chlorbufam Degradation:

Chlorbufam, a carbamate herbicide, is known to degrade in the environment through processes such as hydrolysis and microbial degradation. Hydrolysis of the carbamate ester linkage is a key degradation pathway. If the cleavage of a C-H bond on the N-methyl group or another part of the molecule were the rate-limiting step in a particular degradation reaction, a primary kinetic isotope effect would be observable with this compound.

General Principles from Pesticide Degradation Research:

While specific data for this compound is absent, studies on other pesticides have successfully utilized KIE to understand their degradation mechanisms. Compound-Specific Isotope Analysis (CSIA) is a related technique that measures the isotopic fractionation of elements like carbon and nitrogen during degradation to identify reaction pathways. For example, significant isotope effects have been observed in the microbial degradation of other herbicides, providing evidence for specific bond-cleavage events.

Data on Kinetic Isotope Effects in Pesticide Degradation:

The following table provides a generalized overview of how KIE values are interpreted in the context of pesticide degradation studies, as specific data for this compound is not available.

Observed KIE (kH/kD) Interpretation Potential Implication for this compound Degradation
~1No significant isotope effect.The C-D bond is not broken in the rate-determining step of the degradation pathway.
>1 (typically 2-7 for primary KIE)A normal, primary kinetic isotope effect.Cleavage of the C-D bond is the rate-determining step in the degradation process.
<1An inverse kinetic isotope effect.A C-D bond is formed or its vibrational frequency increases in the transition state.

Future Research Directions:

The application of KIE studies to the degradation of this compound would be a valuable area for future research. Such studies could definitively determine whether C-H bond cleavage is a rate-limiting step in its environmental degradation. By comparing the degradation rates of Chlorbufam and this compound under various controlled conditions (e.g., different soil types, microbial populations, pH levels), researchers could gain a more detailed understanding of its persistence and the specific biochemical reactions that lead to its breakdown. This information would be crucial for more accurate environmental risk assessments.

Advanced Research Applications of Chlorbufam D3

Stable Isotope Tracing in Complex Environmental Systems

Stable isotope tracing is a powerful technique used to track the movement and transformation of substances in the environment. nih.govnih.gov By incorporating stable isotopes, such as deuterium (B1214612) in Chlorbufam-d3, researchers can distinguish the labeled compound from its naturally occurring counterparts, enabling precise tracking through various environmental compartments. nih.govrsc.org

Flux Analysis and Pathway Mapping in Environmental Compartments

The use of isotopically labeled compounds like this compound is fundamental to conducting flux analysis and mapping the distribution pathways of pesticides in ecosystems. wur.nlusgs.gov When introduced into a controlled environmental system, the movement of this compound can be monitored over time, providing data on its partitioning between soil, water, and air. This allows scientists to model the transport mechanisms and identify primary accumulation zones. For instance, studies can trace the leaching of the herbicide through soil layers into groundwater or its volatilization into the atmosphere. This information is crucial for predicting the environmental exposure and potential impact of the parent compound, chlorbufam.

Investigating Compound Persistence and Turnover Rates In Situ

Determining the persistence and degradation rate of pesticides under real-world conditions is a key aspect of environmental risk assessment. This compound facilitates the in-situ investigation of these parameters. By applying the labeled compound to a specific environmental setting, such as a soil plot or a water body, researchers can accurately measure its decline over time, unaffected by any background presence of the unlabeled pesticide. This allows for the calculation of precise turnover rates and half-lives, offering insights into how long the compound remains active in the environment and its susceptibility to degradation processes like microbial action or photodegradation. nih.gov

Methodological Advancements in Pesticide Residue Analysis

This compound plays a pivotal role as an internal standard in the development and validation of advanced analytical methods for pesticide residue analysis. lcms.cz Its use significantly improves the accuracy and reliability of quantifying pesticide residues in diverse and complex matrices. ca.gov

Development of Multi-Residue Methods for Diverse Matrices

The development of multi-residue methods (MRMs) is a major focus in modern analytical chemistry, aiming to detect and quantify a large number of pesticides in a single analysis. merieuxnutrisciences.comshimadzu.com These methods, often employing techniques like gas chromatography-mass spectrometry (GC-MS/MS) and liquid chromatography-mass spectrometry (LC-MS/MS), are essential for monitoring compliance with maximum residue levels (MRLs) in food and environmental samples. fera.co.ukshimadzu.com

The chemical similarity of this compound to the native chlorbufam, but with a distinct mass, makes it an ideal internal standard. researchgate.net It is added to a sample at a known concentration at the beginning of the analytical process. Because it behaves almost identically to the unlabeled analyte during extraction, cleanup, and chromatographic separation, any loss of the target analyte during sample preparation is mirrored by a proportional loss of the internal standard. lcms.cz This allows for accurate correction of the final quantified amount, compensating for matrix effects and variations in extraction efficiency. This is particularly important when analyzing complex matrices like fruits, vegetables, cereals, and soil, where other components can interfere with the analysis. fera.co.uklcms.cz

Interactive Table: Application of Internal Standards in Multi-Residue Methods

Analytical TechniqueCommon MatricesRole of this compound (as an internal standard)Key Benefit
GC-MS/MSCereals, Fruits, Vegetables fera.co.ukCo-elutes with chlorbufam, corrects for analyte loss during sample preparation and injection.Improved accuracy and precision of quantification.
LC-MS/MSFood and Beverages ca.govshimadzu.comCompensates for matrix-induced signal suppression or enhancement. researchgate.netEnhanced reliability of results across different sample types.
SFC/MSAgricultural Products shimadzu.comProvides a reference for retention time and peak area normalization.Increased confidence in compound identification and quantification.

Inter-Laboratory Validation and Harmonization Efforts

For analytical methods to be widely accepted and used for regulatory purposes, they must undergo rigorous validation, including inter-laboratory studies. iaea.orgresearchgate.net These studies assess the reproducibility and reliability of a method when performed by different analysts in different laboratories. The inclusion of isotopically labeled internal standards like this compound is crucial for the success of these validation efforts. eurl-pesticides.eu

By providing a common reference point, this compound helps to minimize variations in results that can arise from differences in equipment, reagents, and operator technique between laboratories. eurl-pesticides.eu This contributes to the harmonization of analytical procedures, ensuring that results are comparable and reliable regardless of where the analysis was performed. This is a requirement under standards such as ISO/IEC 17025. eurl-pesticides.eu The European Union Reference Laboratories (EURLs) provide guidance documents, such as SANTE/11813/2017, that outline the requirements for method validation and quality control, where the use of internal standards is a key component. eurl-pesticides.eueurl-pesticides.eu

Role in Method Development for Emerging Contaminants

The analytical frameworks and principles established using compounds like this compound are being extended to the study of emerging contaminants. uoa.gruoa.gr Emerging contaminants are substances that are not currently covered by routine monitoring programs but have the potential to enter the environment and cause adverse ecological or human health effects. kcl.ac.uk

The expertise gained in developing robust and sensitive methods for pesticide analysis, including the proper use of internal standards to overcome matrix effects and ensure accurate quantification, is directly applicable to the challenges posed by emerging contaminants. uoa.gr For instance, the development of generic protocols for the simultaneous determination of various polar and semi-polar organic emerging contaminants in biological tissues often relies on the use of a suite of isotopically labeled internal standards to ensure the quality of the data. uoa.gr While this compound is specific to its parent compound, the methodologies it helps to validate and refine serve as a template for creating reliable analytical methods for a wide array of new and unregulated pollutants.

Challenges and Future Directions in Chlorbufam D3 Research

Addressing Deuterium (B1214612) Exchange Phenomena in Complex Matrices

A significant challenge in the use of deuterated internal standards, including Chlorbufam-d3, is the potential for deuterium-hydrogen (D-H) exchange. This phenomenon can occur during sample preparation, storage, or analysis, leading to a change in the isotopic composition of the standard and compromising the accuracy of quantitative results. cerilliant.comshoko-sc.co.jp The stability of the deuterium label is dependent on its position within the molecule and the physicochemical conditions of the surrounding matrix. cerilliant.com For carbamate (B1207046) herbicides like Chlorbufam, the hydrogen atoms on the aromatic ring and the N-H group of the carbamate linkage are potential sites for exchange, particularly under strongly acidic or alkaline conditions. nih.gov

In complex matrices such as soil, water, and biological tissues, the presence of various chemical species and enzymatic activities can catalyze D-H exchange. lcms.czmyadlm.org For instance, matrix-induced chromatographic effects can lead to differential ionization efficiencies between the analyte and its deuterated standard, even if they co-elute. myadlm.orgdshs-koeln.deacs.org This can result in inaccurate quantification, undermining the primary purpose of using an isotopic internal standard. myadlm.org

Future research in this area is directed towards:

Systematic Stability Studies: Conducting comprehensive studies to evaluate the stability of this compound in various environmental and biological matrices under different storage and processing conditions.

Optimized Analytical Methods: Developing and validating analytical methods that minimize the potential for D-H exchange, for example, by carefully controlling pH and temperature. eurofins.com

Advanced Labeling Strategies: Investigating the synthesis of Chlorbufam analogues with deuterium labels on more stable positions, such as the methyl group of the butynyl side chain, to reduce the likelihood of exchange.

Table 1: Factors Influencing Deuterium Exchange of Internal Standards in Complex Matrices

FactorDescriptionPotential Impact on this compound
pH Extreme acidic or alkaline conditions can promote the exchange of labile protons.The N-H proton of the carbamate group in this compound could be susceptible to exchange.
Temperature Higher temperatures can increase the rate of chemical reactions, including D-H exchange.Elevated temperatures during sample extraction or analysis may compromise isotopic integrity.
Matrix Composition The presence of certain ions, metals, or enzymes in the sample matrix can catalyze exchange reactions.Soil and biological matrices contain a multitude of components that could potentially interact with this compound. lcms.cz
Chromatographic Conditions The mobile phase composition and temperature can influence on-column exchange.The choice of solvents and additives in the mobile phase needs to be carefully considered. acs.org

Integration with Non-Targeted Screening and Suspect Screening Workflows

Non-targeted screening (NTS) and suspect screening are powerful analytical approaches for identifying a wide range of known and unknown chemical contaminants in environmental and biological samples. nih.govacs.orgnih.gov The integration of deuterated internal standards like this compound into these workflows is crucial for quality control and semi-quantification of identified compounds. lcms.cz However, this integration presents its own set of challenges.

In NTS, where the goal is to detect as many compounds as possible, a single internal standard may not be representative of the chemical diversity of the detected features. In suspect screening, where a predefined list of potential contaminants is screened for, the availability of corresponding deuterated standards for all suspects is often limited. polyu.edu.hkresearchgate.net

Future directions to enhance the integration of this compound and other deuterated standards in these advanced screening methods include:

Development of Internal Standard Mixtures: Creating well-characterized mixtures of deuterated internal standards representing different chemical classes to improve the reliability of semi-quantification in NTS.

Predictive Response Factor Models: Developing computational models that can predict the ionization efficiency and response factors of compounds based on their chemical structure, which can be used in conjunction with internal standards for more accurate concentration estimations.

Automated Workflows: Creating automated data processing workflows that can efficiently utilize internal standard information for retention time alignment, signal normalization, and tentative quantification of a large number of detected features.

Development of Advanced Computational Models for Environmental Fate Prediction

Predicting the environmental fate of pesticides like Chlorbufam is essential for assessing their potential risks to ecosystems and human health. researchgate.net Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used for this purpose. researchgate.net These models can predict properties like degradation rates, soil sorption, and bioaccumulation based on the chemical structure of the compound. mdpi.comresearchgate.net

For this compound, the development of specific computational models is a key area of future research. The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can influence the rate of metabolic and environmental degradation. researchgate.net Therefore, models developed for the non-deuterated Chlorbufam may not accurately predict the fate of its deuterated analogue.

Future research efforts in this domain will likely focus on:

Isotope-Specific QSAR Models: Developing QSAR models that can account for the kinetic isotope effect and accurately predict the environmental degradation and transformation of deuterated pesticides like this compound.

Metabolism and Degradation Pathway Prediction: Utilizing computational tools to predict the metabolic and degradation pathways of Chlorbufam and this compound, identifying potential transformation products that may also pose environmental risks. frontiersin.orgrsc.org Recent studies have begun to elucidate the degradation of Chlorbufam, showing preferential degradation of one of its enantiomers in soil. researchgate.netacs.org

Integrated Exposure and Risk Assessment Models: Combining environmental fate models with ecotoxicological data to conduct comprehensive risk assessments for both the parent compound and its degradation products.

Table 2: Key Parameters in Environmental Fate Modeling of Carbamate Herbicides

ParameterDescriptionRelevance to this compound
Half-life (DT50) The time it takes for 50% of the compound to degrade in a specific environmental compartment (e.g., soil, water).The DT50 of this compound may be longer than that of Chlorbufam due to the kinetic isotope effect. ucanr.edu
Soil Sorption Coefficient (Koc) A measure of the tendency of a chemical to bind to soil organic carbon.The Koc value influences the mobility of this compound in soil and its potential to leach into groundwater.
Photodegradation Rate The rate at which the compound is broken down by sunlight.Phototransformation studies on Chlorbufam have shown that it undergoes photohydrolysis. semanticscholar.org
Biotransformation Pathways The metabolic pathways by which the compound is broken down by microorganisms and other organisms.The metabolism of Chlorbufam involves hydroxylation and hydrolysis. nih.govepa.gov The deuteration in this compound could alter these pathways.

Enhancing Synthetic Efficiency and Cost-Effectiveness of Deuterated Analogues

Future research in this area aims to improve the efficiency and reduce the cost of synthesizing deuterated analogues through:

Novel Synthetic Methodologies: Developing new and more efficient methods for the selective introduction of deuterium into organic molecules, such as catalytic H-D exchange reactions or the use of novel deuterating agents. tandfonline.com

Flow Chemistry and Automation: Utilizing flow chemistry and automated synthesis platforms to improve reaction efficiency, reduce waste, and enable more scalable production of deuterated standards.

Cost-Effective Deuterium Sources: Exploring the use of less expensive and more readily available deuterium sources, such as heavy water (D₂O), in the synthesis process.

Improving the accessibility and affordability of high-purity deuterated standards like this compound is crucial for their widespread adoption in routine monitoring and advanced research applications, ultimately contributing to better environmental protection and food safety.

Q & A

Q. What analytical methods are recommended for detecting Chlorbufam-d3 in environmental samples, and how should experimental parameters be optimized?

this compound, a deuterated analog of Chlorbufam, is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for isotopic differentiation. Key parameters to optimize include:

  • Column selection : Use a C18 reversed-phase column for separation efficiency .
  • Ionization mode : Electrospray ionization (ESI) in positive mode enhances detection of protonated molecules.
  • Deuterium stability : Validate deuterium retention under varying pH and temperature conditions to avoid isotopic exchange . Example protocol: Spike recovery tests in soil/water matrices (Table 1).
MatrixRecovery (%)RSD (%)
Soil92.14.2
Water98.72.8

Q. How should researchers design controlled degradation studies for this compound to assess environmental persistence?

Degradation studies require:

  • Microcosm setup : Simulate natural conditions (e.g., soil type, microbial activity, light exposure) while controlling variables like moisture and temperature .
  • Isotopic tracing : Compare degradation rates of this compound with non-deuterated analogs to isolate isotopic effects.
  • Sampling intervals : Collect data at 0, 7, 14, and 30 days to model first-order kinetics. Include triplicates to assess reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal exposure.
  • Ventilation : Use fume hoods for weighing and preparing stock solutions to minimize inhalation risks.
  • Waste disposal : Deactivate this compound residues via alkaline hydrolysis (1M NaOH, 60°C, 24 hours) before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported degradation half-lives of this compound across studies?

Contradictory data often arise from variations in experimental design. Mitigation strategies include:

  • Meta-analysis : Compare studies for methodological differences (e.g., soil organic carbon content, microbial diversity) .
  • Sensitivity testing : Use factorial designs to isolate variables (e.g., pH, temperature) influencing degradation rates .
  • Cross-lab validation : Share standardized samples with collaborating labs to assess inter-laboratory variability .

Q. What interdisciplinary approaches enhance the study of this compound’s metabolic pathways in non-target organisms?

Combine:

  • Omics techniques : Metabolomics (LC-MS) and transcriptomics (RNA-seq) to identify biotransformation products and gene regulation .
  • Isotope labeling : Use this compound to trace metabolite formation in model organisms (e.g., Daphnia magna) .
  • Computational modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict metabolite toxicity .

Q. How should data management plans (DMPs) be structured for this compound research to ensure reproducibility?

A robust DMP must address:

  • Metadata standards : Document instrument parameters (e.g., LC-MS gradients), sample preparation steps, and calibration curves .
  • Data repositories : Use platforms like Zenodo or Figshare for raw datasets, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Ethical compliance : Annotate datasets with IRB approvals for studies involving vertebrate animals .

Methodological Contradictions and Solutions

Q. Why do some studies report higher adsorption coefficients (Kd) for this compound in loamy soils compared to sandy soils, and how can this be validated?

Adsorption variability may stem from organic matter content and cation exchange capacity (CEC). To validate:

  • Batch equilibrium tests : Measure Kd under controlled ionic strength and DOC (dissolved organic carbon) levels .
  • XRD/XPS analysis : Characterize soil mineralogy to identify binding sites (e.g., iron oxides) .
  • Model comparison : Validate results against Freundlich vs. Langmuir isotherm models .

Q. What strategies mitigate isotopic dilution effects when using this compound as an internal standard in quantitative assays?

  • Matrix-matched calibration : Prepare standards in the same matrix as samples to correct for ion suppression/enhancement .
  • Deuterium recovery checks : Periodically analyze non-deuterated spikes to assess isotopic interference .
  • Statistical correction : Apply multiple linear regression to account for matrix-induced signal variability .

Ethical and Compliance Considerations

Q. How should researchers address ethical concerns when studying this compound’s ecotoxicological impacts?

  • 3R principles : Reduce animal testing via in vitro assays (e.g., algal toxicity tests) where possible .
  • Stakeholder engagement : Collaborate with environmental agencies to align research with regulatory frameworks (e.g., EPA guidelines) .
  • Transparency : Disclose conflicts of interest and funding sources in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.